molecular formula C7H15NO B2720872 (5,5-Dimethyltetrahydrofuran-2-yl)methanamine CAS No. 1426531-82-9

(5,5-Dimethyltetrahydrofuran-2-yl)methanamine

Cat. No. B2720872
CAS RN: 1426531-82-9
M. Wt: 129.203
InChI Key: DSYSNXJLIPLUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5,5-Dimethyltetrahydrofuran-2-yl)methanamine” is a chemical compound with the molecular formula C7H15NO . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “this compound” is 129.20 . The InChI code is 1S/C7H15NO/c1-7(2)4-3-6(5-8)9-7/h6H,3-5,8H2,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

A novel 1,3-Dithiolane compound, N,N-dimethyl [(E)-(2-nitromethylene-1,3-dithiolan-4-yl)] methanamine, was synthesized and characterized, demonstrating the potential of such compounds in chemical synthesis and analysis. This compound was created through a condensation reaction and its structure confirmed by 1H NMR and X-ray diffractions, showcasing the compound's utility in advanced chemical research (Zhai, 2014).

Antidepressant-like Activity

Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine identified these compounds as "biased agonists" of serotonin 5-HT1A receptors. The compounds showed high receptor affinity, selectivity, and antidepressant-like activity, suggesting a potential application in developing new antidepressant drugs (Sniecikowska et al., 2019).

Anticancer Activity

New palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including R-(furan-2-yl)methanamine, were studied for anticancer activity. The complexes showed strong DNA-binding affinity and reduced cell viability in various cancerous cell lines, indicating their potential use in cancer treatment (Mbugua et al., 2020).

Bone Formation Applications

A compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was identified as a small molecule lead for treating bone disorders. It targets the Wnt beta-catenin signaling system and has shown potential in increasing bone formation rates in animal models (Pelletier et al., 2009).

Antimicrobial Activity

Novel urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine demonstrated significant in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Vedavathi et al., 2017).

Safety and Hazards

The safety information for “(5,5-Dimethyltetrahydrofuran-2-yl)methanamine” indicates that it is hazardous . The hazard statements include H226, H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with eyes, skin, or clothing .

properties

IUPAC Name

(5,5-dimethyloxolan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)4-3-6(5-8)9-7/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYSNXJLIPLUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-(Azidomethyl)-2,2-dimethyltetrahydrofuran (22 g, 142 mmol) in THF (500 ml) was treated with Triphenylphosphine (39.0 g, 149 mmol) and t stirred for 5 mins. Water (50.0 ml) was added and the reaction mixture was heated at 80° C. for 4 hrs. The mixture was passed through Isolute® SCX-2 resin (200 g 0.67 mmol/g) eluting with MeOH (500 ml), DMSO (100 ml), 20% MeOH:DCM (500 ml), MeOH (500 ml) followed 7M ammonia in MeOH (500 ml). The ammonia layer was evaporated to dryness to afford the title compound.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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